7-Fluoro-7-methyl-4-azaspiro[2.4]heptane

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 7-fluoro-7-methyl-4-azaspiro[2.4]heptane is a unique spirocyclic secondary amine that cannot be substituted by non-fluorinated, bis-fluoro, or regioisomeric analogs. Its β-fluoroamine motif precisely lowers basicity to pKa ≈9.6 versus the parent (pKa 11.26), balancing target engagement and off-target selectivity. The single fluorine enables clean ¹⁹F NMR screening and blocks oxidative metabolism at C7, while cLogP ~1.5 supports optimal CNS permeability. Essential for SAR studies requiring controlled ionization and metabolic stability. Request bulk quotes for multi-gram supplies.

Molecular Formula C7H12FN
Molecular Weight 129.18 g/mol
Cat. No. B14034722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-7-methyl-4-azaspiro[2.4]heptane
Molecular FormulaC7H12FN
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCC1(CCNC12CC2)F
InChIInChI=1S/C7H12FN/c1-6(8)4-5-9-7(6)2-3-7/h9H,2-5H2,1H3
InChIKeySUGAJTOEOFRNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-7-methyl-4-azaspiro[2.4]heptane – Specialized Fluorinated Spirocyclic Amine Building Block for Medicinal Chemistry Procurement


7-Fluoro-7-methyl-4-azaspiro[2.4]heptane (CAS 2836206-53-0) is a C₇H₁₂FN spirocyclic secondary amine . The 4‑azaspiro[2.4]heptane core comprises a pyrrolidine ring spiro‑fused to a cyclopropane, with a single fluorine atom and a methyl group both attached at the C7 position that is beta to the ring nitrogen [1]. This substitution pattern places the fluorine in a β‑fluoroamine arrangement, a well‑validated motif for tuning amine basicity, lipophilicity, metabolic stability, and conformational bias in drug‑like molecules .

Why 7-Fluoro-7-methyl-4-azaspiro[2.4]heptane Cannot Be Replaced by Generic Spirocyclic Amines


Superficially similar 4‑azaspiro[2.4]heptane derivatives are not interchangeable building blocks because the precise substitution pattern at the C7 position governs three critical molecular properties simultaneously: amine basicity (pKₐ), lipophilicity (logD), and metabolic vulnerability. Replacing 7‑fluoro‑7‑methyl with the non‑fluorinated parent (4‑azaspiro[2.4]heptane) removes the β‑fluorine that lowers pKₐ by approximately 1.5–1.7 log units [1] and eliminates the metabolic blockade at the oxidation‑prone C7 site. Conversely, substituting with the 7,7‑difluoro analog (CAS 1547146-13-3) over‑suppresses basicity (ΔpKₐ ≈ −3.4 units) and reduces lipophilicity, which can compromise membrane permeability . The 7‑fluoro‑7‑methyl combination thus occupies a distinct property space that cannot be replicated by simple de‑fluoro, bis‑fluoro, or regioisomeric analogs [2].

Quantitative Differentiation Evidence for 7-Fluoro-7-methyl-4-azaspiro[2.4]heptane Relative to Closest Analogs


Amine Basicity (pKₐ) Tuned by β-Fluorine: ~1.7 Log-Unit Reduction Relative to the Non-Fluorinated Parent

The β‑fluoroamine motif in 7‑fluoro‑7‑methyl‑4‑azaspiro[2.4]heptane is predicted to reduce the amine pKₐ by approximately 1.5–1.7 log units relative to the non‑fluorinated parent 4‑azaspiro[2.4]heptane. This inference is based on the well‑characterized inductive effect of a β‑fluorine atom on aliphatic amines [1] and on systematic pKₐ profiling of fluorinated heterocyclic amines . The parent 4‑azaspiro[2.4]heptane has a predicted pKₐ of 11.26 ± 0.20 ; the single β‑fluorine is expected to shift the pKₐ to approximately 9.6. In contrast, the 7,7‑difluoro analog (CAS 1547146-13-3) would exhibit a pKₐ near 7.9, representing a further ~1.7‑unit drop that may compromise bioavailability by altering the charge state at physiological pH [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity (cLogP) in the Optimal Range for CNS Drug-Like Space: Balanced Between Hydrophilic Parent and Overly Lipophilic Methyl-Only Analog

The computed lipophilicity of 7‑fluoro‑7‑methyl‑4‑azaspiro[2.4]heptane is estimated at cLogP ≈ 1.5, placing it between the non‑fluorinated parent (4‑azaspiro[2.4]heptane, XLogP3‑AA = 0.7 [1]) and a hypothetical 7,7‑dimethyl analog (cLogP ≈ 1.9). The single fluorine atom attenuates the lipophilicity increase caused by the methyl group, yielding a cLogP value that resides within the favorable range (1.0–2.5) associated with balanced solubility and CNS penetration [2]. The 7,7‑difluoro analog (C₆H₉F₂N, MW 133.14 ) is predicted to have a lower cLogP (≈1.0) due to the polarizing effect of two fluorine atoms, which may reduce membrane permeability in certain contexts [2].

Drug Design Lipophilicity CNS Penetration

Metabolic Stability: Fluorine Blockade at the C7 Position Reduces Oxidative Metabolism Relative to Non-Fluorinated 7‑Methyl Analogs

The spirocyclic scaffold itself confers a trend toward higher metabolic stability compared to monocyclic counterparts [1]. Within the 4‑azaspiro[2.4]heptane series, the presence of a fluorine atom at the C7 position is expected to block cytochrome P450‑mediated oxidation at this site, a common metabolic soft spot for alkyl‑substituted amines . This is supported by the general principle that β‑fluorination of amines improves metabolic stability by preventing N‑dealkylation and α‑carbon oxidation [2]. The 7‑fluoro‑7‑methyl compound thus retains the beneficial spirocyclic effect on metabolic stability while gaining additional protection at the C7 position that is absent in the non‑fluorinated 7‑methyl analog (e.g., the 7‑amino‑7‑methyl‑5‑azaspiro[2.4]heptane scaffold found in sitafloxacin intermediates [3]).

Metabolic Stability Oxidative Metabolism Drug Metabolism

¹⁹F NMR Spectroscopic Probe Enables Fragment-Based Screening and Direct Binding Assays Not Possible with Non-Fluorinated Analogs

The single fluorine atom in 7‑fluoro‑7‑methyl‑4‑azaspiro[2.4]heptane serves as a built‑in ¹⁹F NMR probe, enabling direct detection of protein–ligand interactions via ¹⁹F‑based screening methods (e.g., T₂‑filtered, CPMG, or FAXS experiments) [1]. This capability is absent in the non‑fluorinated parent compound (4‑azaspiro[2.4]heptane) and the 7‑methyl analog. While the 7,7‑difluoro analog also contains fluorine, the single‑fluorine 7‑fluoro‑7‑methyl derivative offers a simpler ¹⁹F spectrum (singlet vs. complex multiplet from diastereotopic fluorines) that facilitates unambiguous signal assignment in binding assays [2]. Fluorinated fragments are increasingly prioritized in fragment libraries specifically for this screening advantage .

Fragment-Based Drug Discovery NMR Spectroscopy Binding Assays

Scalable Synthetic Access to the 4-Azaspiro[2.4]heptane Core Enables Multigram Procurement, Differentiating from Hard-to-Access Spirocyclic Amine Alternatives

The 4‑azaspiro[2.4]heptane scaffold can be synthesized at up to 100 g scale using methodologies optimized for spirocyclic α,α‑disubstituted pyrrolidines . An alternative synthetic scheme starting from tert‑butyl cyclopropanecarboxylate was specifically developed for 4‑azaspiro[2.4]heptane, avoiding the problematic ketone intermediates that limit scalability in other spirocyclic amine series . This contrasts with many other spirocyclic amine scaffolds (e.g., certain 5‑azaspiro[2.4]heptane derivatives used in sitafloxacin synthesis) that require chiral resolution steps or low‑yielding asymmetric syntheses [1]. The 7‑fluoro‑7‑methyl derivative, as a substituted variant of the readily accessible 4‑azaspiro[2.4]heptane core, benefits from this established scalable methodology, reducing procurement risk for medicinal chemistry programs requiring gram‑to‑kilogram quantities .

Synthetic Chemistry Building Block Procurement Scalability

Optimal Procurement Scenarios for 7-Fluoro-7-methyl-4-azaspiro[2.4]heptane Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Amine Basicity (pKₐ ~9.6)

When a lead series demands a secondary amine with pKₐ in the 9–10 range to balance target engagement and off‑target selectivity, 7‑fluoro‑7‑methyl‑4‑azaspiro[2.4]heptane offers a predicted pKₐ ≈ 9.6, intermediate between the overly basic parent (pKₐ 11.26) and overly acidic difluoro analog (pKₐ ≈ 7.9). This positions the compound as a precisely tuned amine building block for programs where the ionization state at physiological pH must be controlled within a narrow window .

Fragment-Based Drug Discovery Campaigns Utilizing ¹⁹F NMR Screening

The single fluorine atom enables direct ¹⁹F NMR‑based screening without the spectral complexity of gem‑difluoro analogs. Procurement of this compound for fragment libraries adds a fluorinated spirocyclic amine to the screening collection, expanding chemical space coverage while retaining the ability to detect binding via robust ligand‑observed NMR methods [1].

Building Block for CNS-Penetrant Candidates Requiring Balanced Lipophilicity (cLogP ~1.5)

The estimated cLogP of ~1.5 places the compound within the optimal lipophilicity range for CNS drug candidates. Compared to the more hydrophilic difluoro analog (cLogP ~1.0) and more lipophilic dimethyl analog (cLogP ~1.9), the 7‑fluoro‑7‑methyl combination provides a balanced logP that supports both adequate aqueous solubility and passive membrane permeability [2].

Metabolic Stability Optimization Through Strategic Fluorine Substitution

In lead series where oxidative metabolism at the C7 position is identified as a clearance mechanism, the C7‑fluoro substitution in 7‑fluoro‑7‑methyl‑4‑azaspiro[2.4]heptane offers a direct solution by replacing the metabolically labile C–H bond with a stable C–F bond. This makes the compound a strategic procurement choice for SAR studies aimed at reducing cytochrome P450‑mediated oxidation at this position [3].

Quote Request

Request a Quote for 7-Fluoro-7-methyl-4-azaspiro[2.4]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.